molecular formula C12H14O3 B13628183 3-Methoxy-3-phenylcyclobutane-1-carboxylicacid

3-Methoxy-3-phenylcyclobutane-1-carboxylicacid

Cat. No.: B13628183
M. Wt: 206.24 g/mol
InChI Key: MEKCIAWYXUKOCR-UHFFFAOYSA-N
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Description

3-methoxy-3-phenylcyclobutane-1-carboxylic acid is a cyclobutane derivative with a methoxy group and a phenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-3-phenylcyclobutane-1-carboxylic acid typically involves the cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds. This reaction is catalyzed by acids and provides a promising tool for the synthesis of donor-acceptor cyclobutane derivatives .

Industrial Production Methods

While specific industrial production methods for 3-methoxy-3-phenylcyclobutane-1-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-3-phenylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-methoxy-3-phenylcyclobutane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-3-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-3-phenylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and as a precursor for the synthesis of novel compounds.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-methoxy-3-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-15-12(7-9(8-12)11(13)14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)

InChI Key

MEKCIAWYXUKOCR-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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